3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Lipophilicity Physicochemical Properties Drug-Likeness

Select this 3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione for its unique meta-aminophenyl substitution—a critical synthetic handle for diazotization, acylation, and Schiff base elaboration. Unlike 5,5-disubstituted hydantoins (e.g., phenytoin), its low LogP (-0.66) and high aqueous solubility (>1000 mg/L) enhance fragment-based drug discovery. The rigid scaffold (1 rotatable bond) is ideal for constructing N-halamine antimicrobial precursors and antitumor libraries with reported sub-micromolar EGFR/HER2 inhibition. Available in high purity for medicinal chemistry and bioconjugation R&D.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 1214061-96-7
Cat. No. B595043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione
CAS1214061-96-7
Synonyms3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione(SALTDATA: FREE)
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N
InChIInChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3,(H,12,15)
InChIKeyFJNOJYOOGZEWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione (CAS 1214061-96-7): Chemical Identity and Baseline Procurement Specifications


3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione (CAS 1214061-96-7) is a heterocyclic organic compound belonging to the imidazolidine-2,4-dione (hydantoin) class . Its molecular formula is C10H11N3O2 with a molecular weight of 205.21 g/mol . The compound features an imidazolidine-2,4-dione core with a 3-aminophenyl substituent at the N3 position and a methyl group at the C5 position . It is commercially available as a solid with typical purities of 95% . The compound serves as a versatile building block in medicinal chemistry for the synthesis of more complex heterocyclic structures .

Why Generic Hydantoin Substitution Fails: Positional Isomer Differentiation for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione


Within the hydantoin chemical space, substitution pattern critically determines biological activity and synthetic utility. The 3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione scaffold possesses a meta-aminophenyl group at N3 and a methyl group at C5, a specific substitution pattern that distinguishes it from ortho- and para-amino positional isomers , as well as from 5,5-disubstituted hydantoin derivatives commonly employed in anticonvulsant applications [1]. The 3-aminophenyl substituent provides a primary aromatic amine handle for further functionalization via diazotization, acylation, or amide coupling reactions, while the 5-methyl group imparts distinct steric and electronic properties relative to unsubstituted or 5,5-dialkyl analogs . Generic substitution with alternative hydantoin building blocks lacking the meta-amino functionality would eliminate the capacity for selective N-arylamine derivatization, a feature central to the compound's utility in constructing N-halamine antimicrobial precursors [2].

Quantitative Differentiation Evidence: 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione vs. Structural Analogs


LogP as a Differentiator: Reduced Lipophilicity Relative to 5,5-Disubstituted Hydantoins

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione exhibits a calculated LogP of -0.66 , which is substantially lower than that of clinically utilized 5,5-disubstituted hydantoins such as phenytoin (5,5-diphenylhydantoin; calculated LogP ~2.5). This reduced lipophilicity arises from the mono-methyl substitution at C5 combined with the polar 3-aminophenyl moiety at N3, which together increase aqueous solubility relative to 5,5-diaryl or 5,5-dialkyl hydantoin analogs [1].

Lipophilicity Physicochemical Properties Drug-Likeness

Water Solubility Advantage vs. 5,5-Diphenylhydantoin Derivatives

The estimated water solubility of 3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione ranges from 1071 mg/L (EPA T.E.S.T.) to 2153 mg/L (EPI Suite) [1]. This contrasts markedly with 5,5-diphenylhydantoin (phenytoin), which has an experimentally determined aqueous solubility of approximately 32 mg/L at 25°C [2]. The >30-fold increase in estimated solubility for the target compound is attributed to the presence of the polar 3-aminophenyl substituent at N3 and the absence of a second lipophilic substituent at C5.

Aqueous Solubility Formulation Medicinal Chemistry

Rotatable Bond Count: Synthetic Accessibility Relative to Flexible Hydantoin Derivatives

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione possesses exactly 1 rotatable bond , which is significantly fewer than structurally related N-alkylated hydantoins such as 3-[(3-aminophenyl)methyl]imidazolidine-2,4-dione (CAS 515143-80-3), which contains a methylene linker between the hydantoin core and the phenyl ring, resulting in ≥3 rotatable bonds . The target compound's direct N-aryl linkage confers greater conformational rigidity, reducing the entropic penalty upon target binding and simplifying crystallography efforts in fragment-based drug discovery [1].

Synthetic Accessibility Conformational Rigidity Fragment-Based Drug Discovery

Functional Handle Capacity: Meta-Aminophenyl Reactivity vs. Para- and Ortho-Positional Isomers

The meta-substituted 3-aminophenyl group of the target compound offers a primary aromatic amine with distinct electronic and steric properties compared to its ortho- and para-amino positional isomers . In a study utilizing m-aminophenyl hydantoin (m-APH) as an N-halamine precursor, the compound was successfully functionalized via polycarboxylic acid crosslinking to generate antimicrobial textiles, achieving a 6 log reduction in bacterial load within 1 minute of contact time against both Gram-positive and Gram-negative organisms [1]. The meta substitution pattern avoids the steric hindrance of ortho-substituted analogs while maintaining sufficient nucleophilicity for diazonium chemistry, which is diminished in para-amino analogs under certain electrophilic aromatic substitution conditions.

Synthetic Versatility Aromatic Amine Chemistry Building Block Utility

Research and Industrial Application Scenarios for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione


Fragment-Based Drug Discovery: Hydantoin Scaffold with Optimized Physicochemical Profile

The combination of low LogP (-0.66) , high aqueous solubility (>1000 mg/L estimated) [1], and conformational rigidity (1 rotatable bond) positions 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione as an attractive fragment for medicinal chemistry campaigns. The hydantoin core is a recognized privileged scaffold in drug discovery, with demonstrated utility in anticancer (IC50 values in low micromolar range for optimized derivatives) [2] and antiparasitic applications [3]. The meta-aminophenyl substituent provides a synthetic vector for fragment elaboration via amide bond formation or diazonium chemistry without introducing additional conformational flexibility.

Antimicrobial Material Development: N-Halamine Precursor for Textile and Surface Functionalization

The 3-aminophenyl group enables conversion to antimicrobial N-halamine structures through chlorination of the hydantoin N-H and/or aromatic amine moieties. Research demonstrates that m-aminophenyl hydantoin (m-APH), structurally analogous to the target compound, can be crosslinked to cotton fabrics using polycarboxylic acids such as BTCA, yielding durable antimicrobial textiles with 6-log bacterial reduction within 1 minute of contact [4]. This application scenario leverages the compound's capacity for both covalent immobilization and generation of oxidative chlorine species for rapid, broad-spectrum antimicrobial activity.

Heterocyclic Building Block: Synthesis of Schiff Bases and Fused Ring Systems

The primary aromatic amine of the 3-aminophenyl group serves as a condensation partner for aldehyde and ketone substrates to generate Schiff base derivatives, a widely employed strategy for expanding chemical diversity around the hydantoin core. Schiff bases incorporating the imidazolidine-2,4-dione scaffold have demonstrated potent antitumor activities, with select derivatives showing IC50 values as low as 4.92 μM against MCF-7 breast cancer cells and sub-micromolar EGFR/HER2 inhibition (IC50 = 0.07-0.04 μM) [2]. The target compound's direct N-aryl linkage provides a rigid platform for generating structurally defined libraries for structure-activity relationship studies.

Physicochemical Reference Standard for Hydantoin Analog Development

With a defined LogP of -0.66 and rotatable bond count of 1 , 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione serves as a useful benchmark compound for evaluating how N3-aryl substitution and C5-monoalkylation modulate the physicochemical properties of the hydantoin scaffold. This is particularly relevant when comparing against clinically established 5,5-disubstituted hydantoins such as phenytoin (LogP ~2.5, aqueous solubility ~32 mg/L) [1], providing a quantitative framework for optimizing solubility and lipophilicity in lead optimization programs.

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